4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol

Description

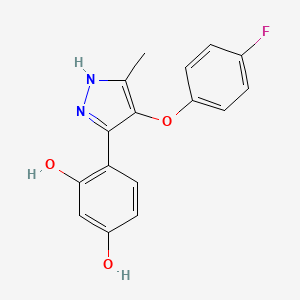

The compound 4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol (hereafter referred to as the Target Compound) features a 1,3-benzenediol core substituted at the 4-position with a pyrazole ring. The pyrazole moiety is further functionalized with a 4-fluorophenoxy group at its 4-position and a methyl group at its 5-position.

Key structural attributes:

- 1,3-Benzenediol core: Provides hydrogen-bonding capacity via two hydroxyl groups, enhancing solubility and interaction with biological targets.

- 4-Fluorophenoxy group: Introduces lipophilicity and metabolic stability.

- 5-Methyl group: Modulates steric effects and electronic properties.

Properties

IUPAC Name |

4-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c1-9-16(22-12-5-2-10(17)3-6-12)15(19-18-9)13-7-4-11(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKRGPNMAMNZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425166 | |

| Record name | 4-[4-(4-Fluorophenoxy)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297147-95-6 | |

| Record name | 4-[4-(4-Fluorophenoxy)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-(4-FLUOROPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorophenol with a suitable halogenated pyrazole derivative under basic conditions to form the fluorophenoxy-pyrazole intermediate. This intermediate is then subjected to further reactions, such as coupling with a benzenediol derivative, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification processes like crystallization or chromatography are often employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol can undergo various chemical reactions, including:

Oxidation: The benzenediol moiety can be oxidized to form quinones.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted fluorophenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds containing pyrazole derivatives exhibit promising anticancer properties. The presence of the fluorophenoxy group in 4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol enhances its biological activity. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties:

The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

Agrochemical Applications

Pesticide Development:

The unique chemical structure of 4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The fluorinated aromatic moiety is known to enhance the lipophilicity of compounds, improving their efficacy against pests while potentially reducing toxicity to non-target organisms .

Plant Growth Regulators:

Research into plant growth regulators has identified pyrazole derivatives as effective agents for enhancing plant growth and yield. The incorporation of specific substituents like fluorophenoxy groups can fine-tune the biological activity of these compounds, leading to improved agricultural outcomes .

Material Science

Polymer Chemistry:

The compound's structural properties allow it to be explored as a building block for new polymeric materials. Its ability to form strong intermolecular interactions could lead to the development of high-performance materials with applications in coatings, adhesives, and composites .

Nanotechnology:

In nanotechnology, 4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol can be utilized in the synthesis of nanoparticles or nanocomposites due to its chemical stability and functional groups that can facilitate surface modifications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes.

Comparison with Similar Compounds

The following table compares the Target Compound with structurally related pyrazole and benzenediol derivatives, highlighting differences in substituents, molecular properties, and inferred activities:

Structural and Functional Analysis

1,3-Benzenediol Core vs. Pyrazole Derivatives

- The Target Compound’s diol core distinguishes it from pyrazole-only analogs (e.g., SC-58125).

- t-Resveratrol shares the diol motif but lacks the pyrazole ring, relying on a stilbene structure for antioxidant activity. The Target Compound’s pyrazole may confer additional enzyme-inhibitory properties .

Fluorinated Substituents

- The 4-fluorophenoxy group in the Target Compound parallels SC-58125’s 4-fluorophenyl group. Fluorination enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration compared to non-fluorinated analogs .

- In contrast, ’s compound uses a chlorobenzenecarboxylate group, which increases molecular weight and may reduce solubility due to higher halogen content .

Methyl vs. Trifluoromethyl Groups

Physicochemical and Pharmacokinetic Properties

- Solubility : The diol core enhances aqueous solubility (~0.1–1 mg/mL estimated) compared to SC-58125’s sulfonyl group and ’s ester derivatives, which are more lipophilic.

- Metabolic Stability: Fluorination in the Target Compound may slow oxidative metabolism compared to non-fluorinated analogs like t-resveratrol .

Biological Activity

4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol, also known by its IUPAC name, exhibits potential biological activities that merit exploration. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.

- Molecular Formula : C₁₆H₁₃FN₂O₃

- CAS Number : 297147-95-6

- Molecular Weight : 284.28 g/mol

- Structure : The compound features a pyrazole ring substituted with a fluorophenoxy group and a benzenediol moiety.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Studies have shown that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol have demonstrated effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

Antitumor Potential

There is growing evidence that pyrazole derivatives can act as anticancer agents. Research indicates that they may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival. The presence of the fluorophenoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. This activity is typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Study 1: Antimicrobial Activity Assessment

A study conducted on various pyrazole derivatives, including 4-(4-(4-Fluorophenoxy)-5-methyl-1H-pyrazol-3-YL)-1,3-benzenediol, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, suggesting potent activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-FP-Pyrazole | 8 | Staphylococcus aureus |

| 4-FP-Pyrazole | 16 | Escherichia coli |

Study 2: Antitumor Activity in Cell Lines

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations of 10 µM and higher. Flow cytometry analyses indicated an increase in the sub-G1 phase population, confirming cell death.

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 10 | 25 |

| 20 | 50 |

Mechanistic Insights

The biological activities of this compound are believed to be linked to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes involved in inflammatory pathways.

- Receptor Binding : Potential interactions with receptors related to cell growth and apoptosis have been suggested through molecular docking studies.

Q & A

Q. How can the synthetic yield of 4-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-1,3-benzenediol be optimized?

Methodological Answer: The compound’s synthesis involves multi-step reactions, typically starting with the condensation of substituted pyrazole precursors with fluorophenoxy derivatives. Key steps include:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones (e.g., 5-methyl-1H-pyrazole derivatives) .

- Step 2: Introduction of the 4-fluorophenoxy group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane improves yield and purity .

- Yield Optimization: Use anhydrous solvents, controlled temperature (60–80°C), and catalytic agents like DMAP to enhance reaction efficiency .

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography: Definitive structural confirmation is achieved via single-crystal X-ray diffraction, which resolves bond lengths, angles, and stereochemistry (e.g., torsion angles between the pyrazole and benzenediol moieties) .

- NMR Spectroscopy: ¹H and ¹³C NMR validate substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm; hydroxyl protons at δ 5.5–6.0 ppm with D₂O exchange) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 357.08) .

Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition: Fluorescence-based assays for kinases or oxidoreductases (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .

- Receptor Binding: Radioligand displacement assays (e.g., CB1/CB2 cannabinoid receptors due to structural similarity to pyrazole-based antagonists) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Methodological Answer:

- Substituent Variation: Systematically modify the fluorophenoxy group (e.g., replace F with Cl, CF₃) and the benzenediol hydroxyl positions (e.g., methyl protection or acetylation) to assess electronic and steric effects .

- Bioisosteric Replacement: Replace the pyrazole ring with triazoles or imidazoles to enhance metabolic stability .

- Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., COX-2 active site) .

Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

- Assay Standardization: Control variables such as solvent (DMSO concentration ≤1%), cell passage number, and incubation time .

- Metabolic Stability Testing: Perform LC-MS/MS to detect degradation products in cell media (e.g., hydroxylation of the benzenediol group) .

- Orthogonal Assays: Validate results using complementary methods (e.g., SPR for binding affinity if fluorescence assays show inconsistency) .

Q. What computational methods are effective for elucidating its mechanism of action?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to analyze binding stability and conformational changes .

- QSAR Modeling: Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energies) with activity .

- ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

Q. How can solubility be improved without compromising bioactivity?

Methodological Answer:

- Prodrug Design: Introduce phosphate or glycoside groups at hydroxyl positions to enhance aqueous solubility; these are cleaved enzymatically in vivo .

- Co-solvent Systems: Use cyclodextrin inclusion complexes or PEG-based formulations to maintain stability in physiological buffers .

- Salt Formation: Synthesize sodium or hydrochloride salts of the benzenediol moiety .

Q. What strategies are recommended for detecting and characterizing metabolites?

Methodological Answer:

- LC-HRMS: Use C18 columns with 0.1% formic acid gradients to separate phase I (oxidation) and phase II (glucuronidation) metabolites .

- Stable Isotope Labeling: Synthesize deuterated analogs (e.g., D₃ at methyl groups) to track metabolic pathways via mass shifts .

- In Silico Metabolite Prediction: Software like Meteor (Lhasa Ltd.) identifies likely sites of CYP450-mediated modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.